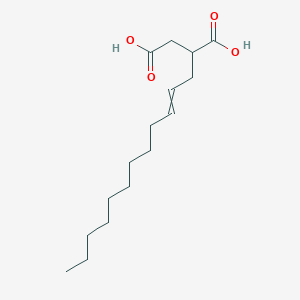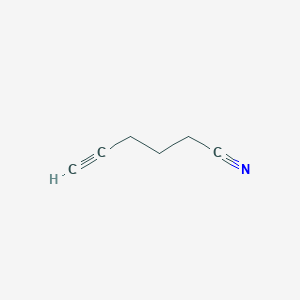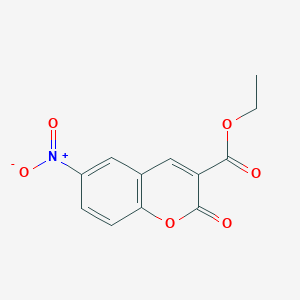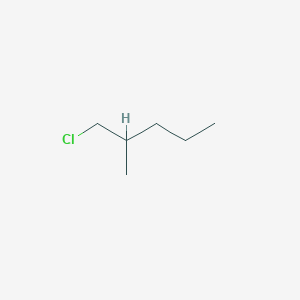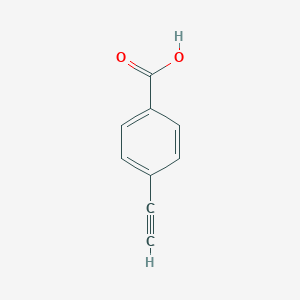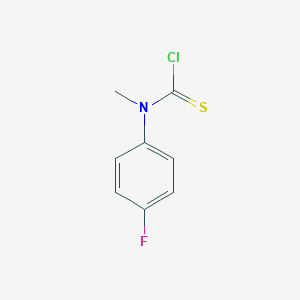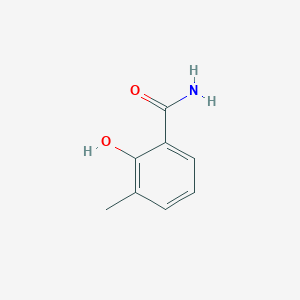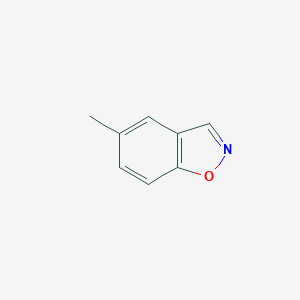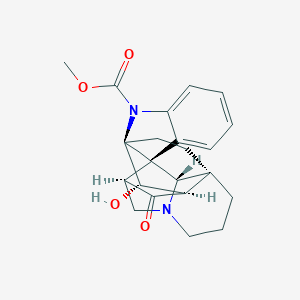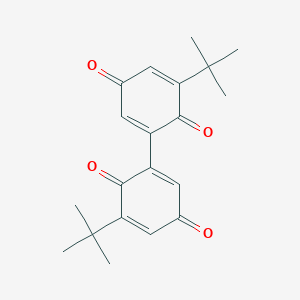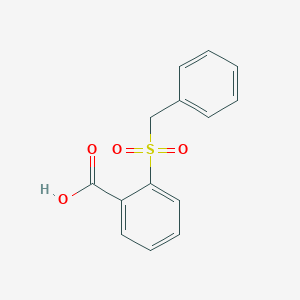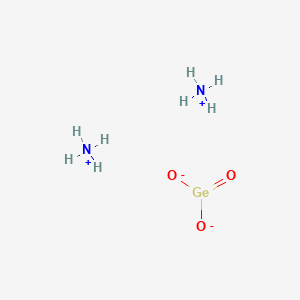
Diammonium germanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium germanate is a chemical compound that is widely used in scientific research. It is a salt of germanic acid and is commonly used as a precursor for the synthesis of various germanium compounds. Diammonium germanate is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)2GeO4.
Mecanismo De Acción
The mechanism of action of diammonium germanate is not well understood. However, it is believed that it acts as a reducing agent, which can reduce metal ions to their elemental state. This property makes it useful in the synthesis of various metal nanoparticles.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of diammonium germanate. However, it is known to be toxic to humans and animals when ingested or inhaled. Therefore, it should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using diammonium germanate in laboratory experiments is its ability to act as a reducing agent, which can be useful in the synthesis of various metal nanoparticles. However, one of the limitations is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on diammonium germanate. One potential direction is the synthesis of novel germanium compounds using diammonium germanate as a precursor. Another potential direction is the investigation of the toxicity of diammonium germanate and its potential impact on the environment. Additionally, there is potential for the use of diammonium germanate in the synthesis of new materials with unique properties and applications.
Métodos De Síntesis
Diammonium germanate can be synthesized by the reaction of germanium dioxide with ammonium hydroxide. The reaction takes place at a high temperature and pressure, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Diammonium germanate has various applications in scientific research. It is commonly used as a precursor for the synthesis of germanium nanowires, which have potential applications in electronics, photonics, and energy storage. Diammonium germanate is also used in the synthesis of germanium oxide nanoparticles, which have potential applications in drug delivery and cancer therapy.
Propiedades
Número CAS |
12183-63-0 |
|---|---|
Nombre del producto |
Diammonium germanate |
Fórmula molecular |
GeH8N2O3 |
Peso molecular |
156.71 g/mol |
Nombre IUPAC |
diazanium;dioxido(oxo)germane |
InChI |
InChI=1S/GeO3.2H3N/c2-1(3)4;;/h;2*1H3/q-2;;/p+2 |
Clave InChI |
APNGRXAWZRFKOF-UHFFFAOYSA-P |
SMILES |
[NH4+].[NH4+].[O-][Ge](=O)[O-] |
SMILES canónico |
[NH4+].[NH4+].[O-][Ge](=O)[O-] |
Sinónimos |
diammonium germanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



